molecular formula C26H32O6 B1669936 Deacetylgedunin CAS No. 10314-90-6

Deacetylgedunin

Cat. No. B1669936
CAS RN: 10314-90-6
M. Wt: 440.5 g/mol
InChI Key: HCEYJYMNIQHPPK-DXTZDJJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylgedunin is a naturally occurring pentacyclic triterpenoid secondary metabolite present in the Meliaceae family . It is an activator of Keap1/Nrf2/HO-1 . It has been found to alleviate mice mortality induced by LPS, inhibit Keap1 expression, suppress macrophage proliferation, and suppress inflammation in vivo and in vitro .

Scientific Research Applications

1. Anticancer Properties

Deacetylgedunin has shown potential in cancer research due to its cytotoxic effects. For instance, a study found that certain derivatives of deacetylgedunin, like 11β-fluorogedunin and others, demonstrated higher cytotoxicity than gedunin in P-388 leukemia cells. This suggests deacetylgedunin's potential role in cancer therapy, especially in leukemia treatment (Hitotsuyanagi et al., 2012).

2. Agricultural Applications

In agriculture, deacetylgedunin has been studied for its efficacy against pests. Research indicates that deacetylgedunin, along with other neem limonoids, shows strong antifeedant and growth inhibitor activity against Cnaphalocrocis medinalis, the rice leaffolder, which is a significant pest in Asian countries. These findings suggest that deacetylgedunin could be incorporated into integrated pest management programs for rice cultivation (Nathan et al., 2005).

3. Neurodegenerative Disorders

Deacetylgedunin is also being explored in the context of neurodegenerative diseases. Histone deacetylase inhibitors, a category to which deacetylgedunin belongs, have been identified as potential therapeutic agents for various central nervous system disorders. These include conditions like Rubinstein–Taybi syndrome, Rett syndrome, Friedreich's ataxia, Huntington's disease, and multiple sclerosis. The role of deacetylgedunin in modulating gene expression and cellular signaling events makes it a promising candidate for further research in this area (Kazantsev & Thompson, 2008).

4. Anti-Inflammatory Effects

The anti-inflammatory properties of deacetylgedunin have been demonstrated in studies involving Xylocarpus plants. Specifically, 7-deacetylgedunin, a type of limonoid, has been shown to inhibit the production of nitricoxide in murine macrophage cells. This inhibition is associated with the suppression of inducible nitric oxide synthase pathways, indicating potential therapeutic applications in inflammatory conditions (Sarigaputi et al., 2015).

5. Potential in Treating Malaria

Deacetylgedunin has been studied for its effects on malaria vectors such as Anopheles stephensi. Studies show that certain neem limonoids, including deacetylgedunin, exhibit larvicidal, pupicidal, adulticidal, and antiovipositional activities against this mosquito species. This suggests the potential of deacetylgedunin as a natural product in mosquito control programs, particularly in the management and control of malaria (Nathan et al., 2005).

properties

IUPAC Name

(1S,2R,4S,7S,8S,11R,12R,17R,19R)-7-(furan-3-yl)-19-hydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-ene-5,15-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O6/c1-22(2)16-12-18(28)25(5)15(23(16,3)9-7-17(22)27)6-10-24(4)19(14-8-11-30-13-14)31-21(29)20-26(24,25)32-20/h7-9,11,13,15-16,18-20,28H,6,10,12H2,1-5H3/t15-,16+,18-,19+,20-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEYJYMNIQHPPK-DXTZDJJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylgedunin

CAS RN

10314-90-6
Record name Deacetylgedunin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10314-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylgedunin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010314906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylgedunin
Reactant of Route 2
Deacetylgedunin
Reactant of Route 3
Deacetylgedunin
Reactant of Route 4
Deacetylgedunin
Reactant of Route 5
Deacetylgedunin
Reactant of Route 6
Deacetylgedunin

Citations

For This Compound
304
Citations
JY Chen, GY Zhu, XH Su, R Wang, J Liu, K Liao… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Macrophages play a critical role in a variety of inflammatory diseases. Activation of Keap1/Nrf2/HO-1 signaling results in inactivation of macrophages and amelioration of inflammatory …
Number of citations: 32 www.ncbi.nlm.nih.gov
Q Li, P Tang, PP Zhang, L Cui, Y Li, J Li… - Journal of Natural …, 2022 - ACS Publications
Limonoids are considered the effective part in Meliaceae plants that exert anti-inflammatory effects. Gedunin-type limonoids specifically have anti-inflammatory effects. However, the role …
Number of citations: 2 pubs.acs.org
C Sarigaputi, N Sangpech, T Palaga… - Planta Medica, 2015 - thieme-connect.com
In this study, limonoids isolated from Xylocarpus plants were tested for their in vitro anti-inflammatory effects. The results demonstrated that only 7-deacetylgedunin (1), a gedunin-type …
Number of citations: 13 www.thieme-connect.com
W Ravangpai, T Theerawattananond… - … Section E: Structure …, 2011 - scripts.iucr.org
… Herein, the complete assignments of NMR data and the crystal and molecular structure of 7-deacetylgedunin obtained from the seeds of X. moluccensis, were reported for the first time. …
Number of citations: 2 scripts.iucr.org
JY Chen, GY Zhu, YB Sun, YC Wu, BK Wu… - International …, 2022 - Elsevier
Background Rheumatoid arthritis (RA) is an chronic autoimmune disease and characterized by high incidence. However, there is no effective therapies for RA. Therefore, it is urgent to …
Number of citations: 12 www.sciencedirect.com
SS Nathan, K Kalaivani, K Murugan, PG Chung - Crop Protection, 2005 - Elsevier
In leaf cut choice assay and topical application experiments, the neem (Azadirachta indica) limonoids azadirachtin, salannin, deacetylgedunin, gedunin, 17-hydroxyazadiradione, and …
Number of citations: 94 www.sciencedirect.com
SS Nathan, K Kalaivani, K Murugan - Acta tropica, 2005 - Elsevier
… In this study, the potent larvicides were azadirachtin, salannin and deacetylgedunin. These compounds have some common structural features such as furan ring and an unsaturated …
Number of citations: 283 www.sciencedirect.com
K Pudhom - scholar.archive.org
Supporting Information Suppression of Inducible Nitric Oxide Synthase Pathway by 7- Deacetylgedunin, a Limonoid from Xylocarpus … Suppression of Inducible Nitric Oxide …
Number of citations: 0 scholar.archive.org
SS Nathan, K Kalaivani, K Sehoon, K Murugan - Chemosphere, 2006 - Elsevier
… Azadirachtin, salannin, and deacetylgedunin showed high bioactivity at all doses, while the rest of the neem limonoids were less active, and were only biologically active at high doses. …
Number of citations: 92 www.sciencedirect.com
SS Nathan, K Kalaivani, K Murugan… - Pesticide Biochemistry and …, 2005 - Elsevier
The effect of neem (Azadirachta indica) limonoids azadirachtin, salannin, deacetylgedunin, gedunin, 17-hydroxyazadiradione, and deaceytlnimbin on gut enzyme activity of the rice …
Number of citations: 177 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.